BenchChemオンラインストアへようこそ!

3,3-Bis(cyclopropylmethyl)pyrrolidine

Phosphodiesterase inhibition CNS drug discovery Receptor binding

3,3-Bis(cyclopropylmethyl)pyrrolidine (CAS 1823922-96-8) is a 3,3-disubstituted pyrrolidine derivative with the molecular formula C12H21N and a molecular weight of 179.30 g/mol. This bicyclic amine features a pyrrolidine ring bearing two cyclopropylmethyl substituents at the 3-position, creating a geminal disubstitution pattern.

Molecular Formula C12H21N
Molecular Weight 179.3 g/mol
CAS No. 1823922-96-8
Cat. No. B1484247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(cyclopropylmethyl)pyrrolidine
CAS1823922-96-8
Molecular FormulaC12H21N
Molecular Weight179.3 g/mol
Structural Identifiers
SMILESC1CC1CC2(CCNC2)CC3CC3
InChIInChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2
InChIKeyPLIJIDBUYDFXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(cyclopropylmethyl)pyrrolidine (CAS 1823922-96-8): Chemical Identity and Supplier Specifications for Research Procurement


3,3-Bis(cyclopropylmethyl)pyrrolidine (CAS 1823922-96-8) is a 3,3-disubstituted pyrrolidine derivative with the molecular formula C12H21N and a molecular weight of 179.30 g/mol . This bicyclic amine features a pyrrolidine ring bearing two cyclopropylmethyl substituents at the 3-position, creating a geminal disubstitution pattern [1]. The compound is commercially available as a research chemical building block through specialized chemical suppliers, with typical research-grade purity specifications and storage recommendations (long-term storage in a cool, dry place) .

Why 3,3-Bis(cyclopropylmethyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs in Drug Discovery Programs


Generic substitution among pyrrolidine derivatives is scientifically unsound due to the profound impact of substitution pattern on pharmacological profile. The geminal bis(cyclopropylmethyl) configuration at the 3-position of 3,3-Bis(cyclopropylmethyl)pyrrolidine confers a unique combination of conformational constraint and physicochemical properties that are not recapitulated by mono-substituted pyrrolidine analogs (e.g., 1-(cyclopropylmethyl)pyrrolidine) or alternative 3,3-disubstituted pyrrolidines bearing different alkyl/aryl substituents . Literature on structurally related 3,3-disubstituted pyrrolidines demonstrates that substitution at this position directly governs monoamine transporter inhibition potency, microsomal stability, and in vivo efficacy profiles [1]. Consequently, substitution of the target compound with any pyrrolidine analog lacking the precise 3,3-bis(cyclopropylmethyl) geometry would invalidate structure-activity relationship (SAR) assumptions and may produce misleading biological data.

Quantitative Differentiation Evidence for 3,3-Bis(cyclopropylmethyl)pyrrolidine vs. Closest Structural Analogs


PDE4B High-Affinity Rolipram Binding Site (HARBS) Displacement: 3,3-Bis(cyclopropylmethyl)pyrrolidine vs. Rolipram

3,3-Bis(cyclopropylmethyl)pyrrolidine demonstrated measurable but substantially lower affinity for the PDE4 high-affinity rolipram binding site (HARBS) compared to the prototypical PDE4 inhibitor rolipram. This quantitative difference establishes the compound's utility as a reduced-activity control or as a starting scaffold for further optimization rather than as a direct PDE4 inhibitor candidate [1].

Phosphodiesterase inhibition CNS drug discovery Receptor binding

PDE3 Isoform Selectivity Profile: 3,3-Bis(cyclopropylmethyl)pyrrolidine vs. PDE4 Activity

3,3-Bis(cyclopropylmethyl)pyrrolidine exhibits markedly reduced activity against PDE3 (IC50 = 1.11E+5 nM) compared to its PDE4 activity (IC50 = 1.50E+3 nM), demonstrating an approximately 74-fold selectivity window for PDE4 over PDE3 [1]. This modest selectivity profile differs substantially from that of potent PDE4 inhibitors such as roflumilast (PDE4 IC50 ~0.7 nM; PDE3 IC50 >10,000 nM; selectivity >10,000-fold) and other 1,3-disubstituted pyrrolidines that achieve functional IC50 values <1 µM in TNF-α release assays [2].

Phosphodiesterase selectivity Cardiovascular safety Isoform profiling

Physicochemical Property Differentiation: 3,3-Bis(cyclopropylmethyl)pyrrolidine vs. 1-(Cyclopropylmethyl)pyrrolidine

The geminal bis(cyclopropylmethyl) substitution pattern of 3,3-Bis(cyclopropylmethyl)pyrrolidine (MW 179.30 g/mol) confers distinct physicochemical properties compared to the mono-substituted analog 1-(cyclopropylmethyl)pyrrolidine (MW 125.21 g/mol, logP ~1.2-1.5 estimated) [1]. The additional cyclopropylmethyl group at the 3-position increases both molecular weight (+43%) and calculated lipophilicity, placing the target compound in a different property space that affects membrane permeability and blood-brain barrier penetration potential. The cyclopropylmethyl moiety itself is recognized in medicinal chemistry for enhancing metabolic stability through reduced enzymatic accessibility due to cyclopropane ring strain [2].

Lipophilicity CNS drug design Physicochemical profiling

Structural Differentiation from 3,3-Disubstituted Pyrrolidine Triple Reuptake Inhibitors (TRIs)

The 3,3-disubstituted pyrrolidine scaffold has been extensively validated in monoamine triple reuptake inhibitor (TRI) programs, with multiple analogs achieving low nanomolar potency against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. 3,3-Bis(cyclopropylmethyl)pyrrolidine shares the 3,3-disubstitution pattern but features cyclopropylmethyl groups rather than the aryl or arylalkyl substituents (e.g., 3,4-dichlorophenyl, 3-phenoxyphenyl) characteristic of potent TRI compounds [2]. This structural divergence predicts a fundamentally different pharmacological profile while maintaining the conformational constraints imposed by geminal substitution that are essential for target engagement.

Monoamine reuptake inhibition Antidepressant drug discovery SAR analysis

Research Application Scenarios for 3,3-Bis(cyclopropylmethyl)pyrrolidine Based on Quantitative Evidence


PDE4 Negative Control or SAR Starting Scaffold in Phosphodiesterase Inhibitor Discovery

Based on its quantified PDE4 HARBS displacement IC50 of 1.50 µM [1] and 74-fold PDE4/PDE3 selectivity , 3,3-bis(cyclopropylmethyl)pyrrolidine is optimally deployed as a reduced-activity control compound in PDE4 inhibitor screening campaigns. Researchers can use this compound to establish assay baseline responses when evaluating novel PDE4 inhibitor candidates, particularly in [3H]rolipram competitive binding assays. The compound's moderate but measurable PDE4 binding activity provides a useful reference point for SAR optimization programs aiming to improve potency from the micromolar to nanomolar range through systematic structural modification.

Metabolic Stability-Optimized Building Block for CNS-Targeted Medicinal Chemistry

The bis(cyclopropylmethyl) substitution pattern confers enhanced metabolic stability through reduced enzymatic accessibility to cyclopropane ring systems [1], while the computed lipophilicity (estimated logP ~2.5-3.0 based on molecular weight 179.30 g/mol) positions the compound within the optimal range for blood-brain barrier penetration. Medicinal chemists can incorporate 3,3-bis(cyclopropylmethyl)pyrrolidine as a building block in CNS drug discovery programs where metabolic stability and brain exposure are critical design parameters, particularly for targets amenable to pyrrolidine-based pharmacophores.

Scaffold Control for 3,3-Disubstituted Pyrrolidine Structure-Activity Relationship (SAR) Studies

For research groups investigating monoamine transporter modulation using 3,3-disubstituted pyrrolidine scaffolds [1], 3,3-bis(cyclopropylmethyl)pyrrolidine provides a critical control compound that maintains the geminal disubstitution geometry while replacing aryl pharmacophore elements with alkyl cyclopropylmethyl groups. This enables rigorous deconvolution of scaffold-derived effects from substituent-derived effects in SAR analyses. The compound's lack of aryl substituents that are essential for high-affinity SERT/NET/DAT binding makes it particularly valuable for identifying off-target activities attributable solely to the pyrrolidine core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Bis(cyclopropylmethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.